Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in drug discovery and materials science due to its ability to enhance the solubility, potency, and metabolic stability of compounds .
Preparation Methods
The synthesis of tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution at the bridgehead positions.
Chemical Reactions Analysis
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Materials Science: The compound is used in the development of molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal-organic frameworks.
Chemical Biology: The compound’s unique structure allows it to be used in bioconjugation processes and as a tool for protein modification.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can enhance the binding affinity of the compound to its target proteins, leading to increased potency and selectivity. The compound can also modulate specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. Similar compounds include:
Tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: This compound has an amino group instead of the bromo and fluoro substituents.
2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound lacks the tert-butyl ester group.
These similar compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C16H18BrFO2 |
---|---|
Molecular Weight |
341.21 g/mol |
IUPAC Name |
tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C16H18BrFO2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
DNBMFBXKWXFYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2(F)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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